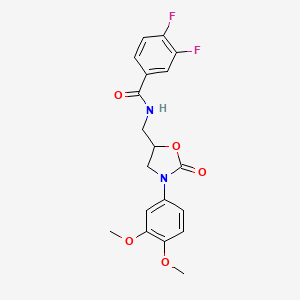

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O5/c1-26-16-6-4-12(8-17(16)27-2)23-10-13(28-19(23)25)9-22-18(24)11-3-5-14(20)15(21)7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZMANIXTYATSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, often under acidic or basic conditions to facilitate ring closure.

Attachment of the Dimethoxyphenyl Group:

Formation of the Benzamide Moiety: The final step involves the coupling of the oxazolidinone intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced intermediates.

Substitution: Nitro, bromo, or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide.

Case Studies

- Study 1 : In a controlled experiment, the compound demonstrated growth inhibition percentages of 75% against the NCI-H460 lung cancer cell line and 82% against the OVCAR-8 ovarian cancer line.

- Study 2 : Another investigation into its effects on tumor xenografts in mice showed reduced tumor volume after treatment with the compound compared to controls.

Antimicrobial Properties

The oxazolidinone structure is known for its antimicrobial activity. This compound has been evaluated against various bacterial strains.

Case Studies

- Study 1 : In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL.

- Study 2 : A broader spectrum analysis revealed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapy.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

Case Studies

- Study 1 : In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophages activated by lipopolysaccharides (LPS).

- Study 2 : Animal models of acute inflammation showed decreased paw edema following administration of the compound compared to untreated controls.

Data Tables

Mechanism of Action

The mechanism by which N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide exerts its effects depends on its interaction with molecular targets. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis. The difluorobenzamide moiety may enhance binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Compound 1: N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Structure: Features a tetrazole ring (a bioisostere for carboxylic acids) instead of the oxazolidinone core. The 3,4-dimethoxyphenyl group is retained, but the substituent at position 2 is a 4-methoxyphenyl-tetrazole hybrid.

- Molecular Data :

- Formula: C₁₉H₂₁N₅O₄

- Mass: 383.408 g/mol

- Key Differences: The tetrazole ring may confer metabolic stability but lacks the oxazolidinone’s β-lactam-like antibacterial mechanism. Additional methoxy group on the phenyl ring increases hydrophobicity compared to the target compound’s fluorine substituents.

Compound 2: 3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

- Structure : Contains an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) substituted with a 2-chloro-6-fluorophenyl group and a 3,4-dimethoxyphenylmethyl carboxamide.

- Molecular Data :

- Formula: C₂₀H₁₈ClFN₂O₄ (estimated)

- Mass: ~404.82 g/mol

- Chlorine and fluorine substitutions on the phenyl ring may enhance halogen bonding but reduce metabolic stability compared to the target compound’s difluorobenzamide group.

Compound 3: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : A benzamide insecticide with a urea linker and 2,6-difluorobenzamide group.

- Molecular Data :

- Formula: C₁₄H₉ClF₂N₂O₂

- Mass: 310.68 g/mol

- Key Differences: Lacks the oxazolidinone core, relying on urea for chitin synthesis inhibition in insects.

Comparative Data Table

Research Findings and Implications

- The 3,4-difluorobenzamide may enhance target affinity compared to non-fluorinated analogs .

- Compound 1: The tetrazole group could improve metabolic stability, but the absence of an oxazolidinone core limits antibacterial utility. Its 4-methoxyphenyl group may contribute to cytochrome P450 interactions .

- Compound 2 : The isoxazole-chloro-fluorophenyl motif is common in fungicides, hinting at agrochemical applications. However, the 3,4-dimethoxyphenyl group aligns it with CNS-active compounds, suggesting dual utility .

- Compound 3 (Diflubenzuron) : Validates the role of difluorobenzamide in pest control but lacks the complexity required for mammalian target engagement .

Biological Activity

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxazolidinone core, which is known for various biological activities. The presence of difluorobenzamide and dimethoxyphenyl groups enhances its pharmacological profile. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 270.232 g/mol |

| LogP | 2.3314 |

| Polar Surface Area (PSA) | 62.13 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazolidinone structure allows for binding to various proteins, potentially inhibiting their activity or modulating their function. This mechanism is crucial in understanding its therapeutic potential in treating diseases.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that oxazolidinones possess significant antimicrobial properties, particularly against Gram-positive bacteria. The difluorobenzamide moiety may enhance this activity by improving binding affinity to bacterial ribosomes.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The dimethoxyphenyl group may play a role in modulating inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Activity : A comparative analysis of oxazolidinones revealed that modifications at the benzamide position significantly affect antibacterial potency against resistant strains of Staphylococcus aureus .

- Anti-inflammatory Mechanisms : Research conducted by the Royal Society of Chemistry demonstrated that similar oxazolidinone derivatives could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that derivatives with difluorobenzamide exhibited reduced viability and increased apoptosis compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.